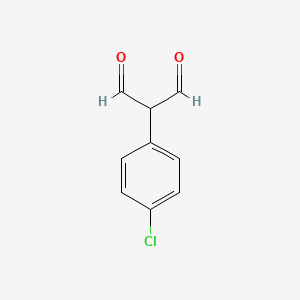![molecular formula C16H23N3O2 B2546709 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2189434-41-9](/img/structure/B2546709.png)
3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one" is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse biological activities. Dihydropyrimidinones are often synthesized through the Biginelli reaction, a multicomponent chemical reaction that typically involves a urea or thiourea, an aldehyde, and a β-keto ester or a β-dicarbonyl compound .
Synthesis Analysis
The synthesis of dihydropyrimidinone derivatives can be achieved through various methods. For instance, a three-component reaction involving a ketone, an aldehyde, and urea or thiourea has been reported to yield fused 3,4-dihydropyrimidin-2(1H)-one derivatives under mild conditions . Additionally, the Thorpe–Ziegler-type reaction has been utilized to create complex heterocyclic scaffolds by reacting Biginelli-type compounds with 3-cyanopyridine-2(1H)-thiones . Another approach involves the cyclocondensation of α-chlorobenzyl isocyanates with ethyl N-alkyl(aryl)-β-aminocrotonates to produce N1-substituted 3,4-dihydropyrimidin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of dihydropyrimidinones is characterized by a pyrimidine ring that is partially saturated, as indicated by the "dihydro" prefix. The presence of substituents on the pyrimidine ring, such as the cyclopentanecarbonyl group and piperidinyl moiety in the compound of interest, can significantly influence the compound's binding affinity and biological activity .
Chemical Reactions Analysis
Dihydropyrimidinones can undergo various chemical reactions. For example, they can participate in heterocyclization reactions to form more complex heterocyclic structures . They can also be modified through reactions such as thionation, which involves the introduction of a sulfur atom into the molecule . The reactivity of dihydropyrimidinones is often exploited in the synthesis of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidinones, such as solubility, melting point, and spectral characteristics, are determined by their molecular structure. These properties are crucial for the identification and characterization of the synthesized compounds. For instance, the melting point and spectral data (MS, FT-IR, 1H, and 13C NMR) are used to confirm the structure of novel synthesized compounds . The binding affinity of dihydropyrimidinones to enzymes, as indicated by Ki values, is also an important chemical property that can provide insight into their potential as inhibitors .
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Applications
The compound's relevance in scientific research primarily revolves around its chemical structure, which is related to tetrahydropyrimidine derivatives known for their wide range of biological activities. One study focuses on the synthesis, characterization, and in-vitro anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives. These derivatives exhibit significant anti-inflammatory properties, suggesting the potential of the compound for further investigation in this area. The research emphasized the novel synthesis procedures for tetrahydropyrimidine derivatives and their potential as leads for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).
Drug-Delivery Systems
Another critical area of application is in drug-delivery systems, where the structural analogy of the compound with cyclodextrins and dihydropyrimidines plays a significant role. Cyclodextrins, for instance, have been extensively studied for their ability to form inclusion complexes with various molecules, thereby enhancing the solubility, stability, and bioavailability of drugs. A review article summarizes over 200 reports on cyclodextrins' complexation with antibiotics and antibacterial agents, highlighting the versatility of these structures in modifying drug-release profiles and improving antimicrobial activity (Boczar & Michalska, 2022).
Green Chemistry and Sustainable Synthesis
The compound's structural features are also relevant in the context of green chemistry and sustainable synthesis approaches, particularly in the synthesis of bioactive compounds. The Biginelli Reaction, a one-pot acid-catalyzed cyclocondensation leading to dihydropyrimidinones, exemplifies an environmentally thoughtful methodology with the potential for efficient synthesis of compounds bearing resemblance to the one . This approach aligns with the increasing emphasis on eco-friendly technologies for organic transformations (Panda, Khanna, & Khanna, 2012).
Propiedades
IUPAC Name |
3-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-15-5-8-17-12-19(15)11-13-6-9-18(10-7-13)16(21)14-3-1-2-4-14/h5,8,12-14H,1-4,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCXJIPFORIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)CN3C=NC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

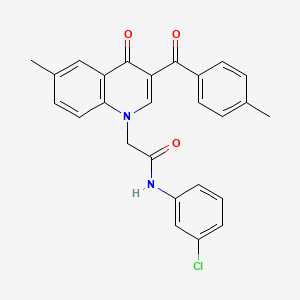
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)
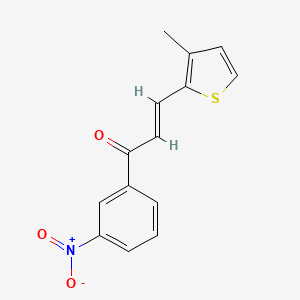
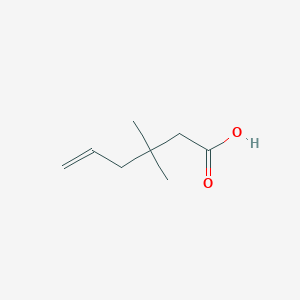
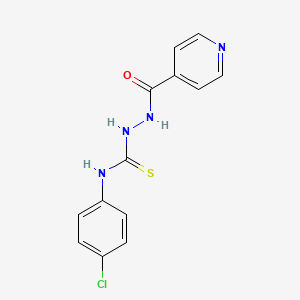
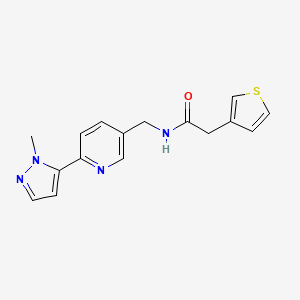
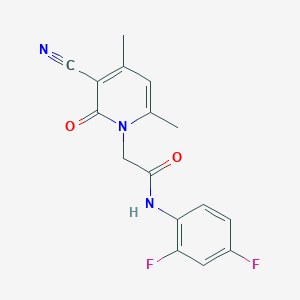
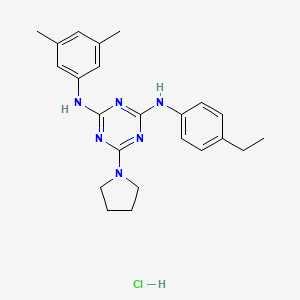
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2546641.png)
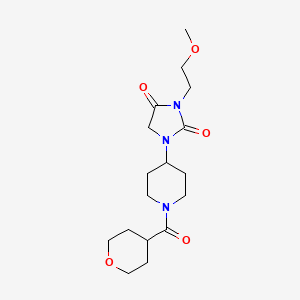
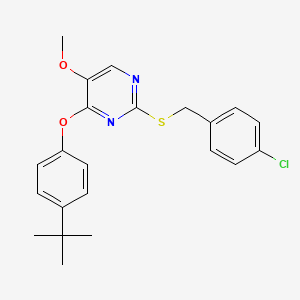
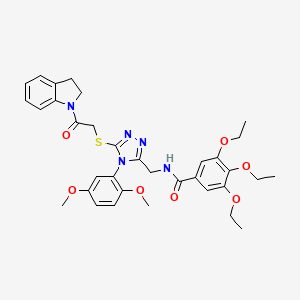
![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2546645.png)
